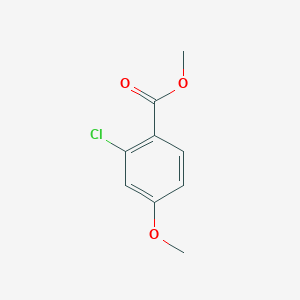

Methyl 2-chloro-4-methoxybenzoate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-chloro-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXORHTLUPYQIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542279 | |

| Record name | Methyl 2-chloro-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104253-45-4 | |

| Record name | Benzoic acid, 2-chloro-4-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104253-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloro-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methoxy-benzoic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-chloro-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-chloro-4-methoxybenzoate, a key chemical intermediate. It is intended to serve as a vital resource for professionals in research and development, particularly within the pharmaceutical and agrochemical sectors.

Introduction and Chemical Identity

This compound is a halogenated aromatic ester that serves as a valuable building block in organic synthesis. Its strategic substitution pattern, featuring a chloro group ortho to the ester and a methoxy group in the para position, offers a unique combination of reactivity and functionality. This makes it a sought-after precursor for more complex molecules with potential biological activity.

CAS Number: 104253-45-4

Molecular Formula: C₉H₉ClO₃

Molecular Weight: 200.62 g/mol

Synonyms:

-

2-Chloro-4-methoxybenzoic acid methyl ester

-

Methyl 2-chloro-p-anisate

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and process development. The following table summarizes the key properties of this compound and its common precursor, 2-chloro-4-methoxybenzoic acid.

| Property | This compound | 2-chloro-4-methoxybenzoic acid |

| CAS Number | 104253-45-4 | 21971-21-1 |

| Molecular Formula | C₉H₉ClO₃ | C₈H₇ClO₃ |

| Molecular Weight | 200.62 g/mol | 186.59 g/mol [1] |

| Appearance | - | Off-white powder[1] |

| Melting Point | - | 206-212 °C[1] or 212 °C[2][3] |

| Boiling Point | - | - |

| Purity | Typically ≥ 98% (HPLC) | Typically ≥ 98% (HPLC)[1] |

Synthesis and Reaction Pathways

This compound is primarily synthesized from its corresponding carboxylic acid, 2-chloro-4-methoxybenzoic acid. The most common and industrially scalable method is Fischer esterification.

Synthesis of 2-chloro-4-methoxybenzoic acid

The precursor, 2-chloro-4-methoxybenzoic acid, is a crucial starting material. While specific synthesis details for this particular molecule were not found in the immediate search, a general understanding of aromatic substitution reactions suggests plausible synthetic routes. One common approach involves the chlorination of a methoxybenzoic acid derivative. The precise conditions and reagents would be selected to ensure the desired regioselectivity.

Fischer Esterification: From Acid to Ester

The conversion of 2-chloro-4-methoxybenzoic acid to its methyl ester is a classic example of Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol.

Caption: Fischer Esterification Workflow

Experimental Protocol: Fischer Esterification

The following is a generalized, yet field-proven, protocol for the esterification of a benzoic acid derivative, which can be adapted for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-methoxybenzoic acid in an excess of anhydrous methanol. A typical molar ratio would be 1:10 to 1:20 (acid to alcohol) to drive the equilibrium towards the product.

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[4]

-

Reaction: Heat the mixture to reflux and maintain this temperature with stirring.[4] The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into a suitable organic solvent, like ethyl acetate. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by techniques such as column chromatography or recrystallization to yield pure this compound.

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of synthesized compounds. While specific spectra for this compound were not found in the searched literature, the following sections outline the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl ester protons. The aromatic region will likely display a complex splitting pattern due to the substitution. The methoxy and methyl ester protons will each appear as sharp singlets.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl groups. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Key absorptions would include a strong C=O stretching vibration for the ester group, C-O stretching vibrations for the ester and ether linkages, and various bands corresponding to the aromatic ring and the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the methoxy group, the methyl ester group, or the chlorine atom, providing further structural confirmation.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries.[5] Its utility stems from the ability to further functionalize the molecule at several positions. The chloro and ester groups can be targets for various substitution and modification reactions, allowing for the construction of more complex molecular architectures. It is used in the development of herbicides and fungicides, contributing to crop protection.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

This compound is a key chemical intermediate with significant potential in synthetic organic chemistry. Its well-defined structure and reactivity make it a valuable tool for researchers and scientists in the development of new pharmaceuticals and agrochemicals. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a practical resource for its effective and safe utilization in the laboratory and beyond.

References

-

Chem-Impex. 2-Chloro-4-methoxybenzoic acid.

-

A2B Chem. 2-Chloro-4-methoxybenzoic acid.

-

Biosynth. 2-Chloro-4-methoxybenzoic acid | 21971-21-1 | FC55199.

-

Sigma-Aldrich. This compound | 104253-45-4.

-

MySkinRecipes. This compound.

-

ChemicalBook. This compound | 104253-45-4.

-

The Royal Society of Chemistry. Supporting Information.

-

The Royal Society of Chemistry. 4.

-

PubChem. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151.

-

ChemicalBook. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

-

BenchChem. 2-Chloro-4-(methoxycarbonyl)benzoic acid | 431888-57-2.

-

Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

Canadian Science Publishing. 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates.

-

OperaChem. Fischer Esterification-Typical Procedures.

-

MySkinRecipes. This compound.

-

PubChem. 2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026.

-

Google Patents. CN104151157A - Preparation method of methoxybenzoic acid.

-

PrepChem.com. Synthesis of 2-(4-Chlorobenzoyl)benzoic acid.

-

The Royal Society of Chemistry. Table of Contents.

-

Chemguide. mass spectra - fragmentation patterns.

-

NIST WebBook. Methyl 2-chloro-4-nitrobenzoate.

-

YouTube. S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry].

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation.

-

SIELC Technologies. Methyl 4-methoxybenzoate.

-

LGC Standards. Methyl 4-Methoxybenzoate.

-

ChemicalBook. Methyl 4-chloro-2-methoxybenzoate | 78955-90-5.

-

ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.

-

ChemicalBook. Methyl 2-methoxybenzoate | 606-45-1.

-

Council for the Indian School Certificate Examinations. CHEMISTRY (862).

Sources

An In-depth Technical Guide to Methyl 2-chloro-4-methoxybenzoate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-4-methoxybenzoate is a halogenated aromatic ester that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring a chloro, a methoxy, and a methyl ester group on the benzene ring, provides a versatile scaffold for the construction of more complex molecules. This guide offers a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and significant applications, particularly within the realm of pharmaceutical research and development. Understanding the characteristics of this compound is crucial for its effective utilization in the synthesis of novel therapeutic agents. It is utilized in organic research for developing new compounds with potential biological activities and in the fine chemical industry for creating specialty chemicals.[1]

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and analytical characterization. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C9H9ClO3 | [2] |

| Molecular Weight | 200.62 g/mol | [1][2] |

| CAS Number | 104253-45-4 | [1][3] |

| Appearance | Not explicitly stated, but related compounds are often white to light beige crystalline powders. | |

| Boiling Point | 271.4ºC | [2] |

| Density | 1.228 g/cm³ | [2] |

| Flash Point | 113.6ºC | [2] |

| Refractive Index | 1.519 | [2] |

| Solubility | Very slightly soluble in water; soluble in organic solvents and oils.[4] |

Molecular Structure:

The structure of this compound is key to its reactivity. The electron-withdrawing nature of the chlorine atom and the ester group, combined with the electron-donating effect of the methoxy group, creates a specific electronic environment on the aromatic ring that dictates its behavior in chemical reactions.

Caption: Molecular structure of this compound.

Reactivity and Chemical Properties

The reactivity of this compound is governed by the interplay of its functional groups. The aromatic ring can undergo electrophilic substitution, with the positions of substitution directed by the existing chloro, methoxy, and ester groups. The ester functionality is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Furthermore, the chloro group can be displaced through nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or the presence of an activating group.

Synthesis

While a specific, detailed synthesis protocol for this compound was not found in the initial search, a general approach can be inferred from the synthesis of structurally similar compounds. A plausible synthetic route would involve the esterification of 2-chloro-4-methoxybenzoic acid with methanol in the presence of an acid catalyst.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of this compound.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the aromatic protons, the methoxy protons, and the methyl ester protons. The chemical shifts and splitting patterns of the aromatic protons would be influenced by the positions and electronic nature of the substituents.

-

¹³C NMR: Resonances for the carbon atoms of the benzene ring, the carbonyl carbon of the ester, and the carbons of the methoxy and methyl ester groups.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester group, C-O stretching of the ester and ether linkages, and C-Cl stretching.

Applications in Drug Development

This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals. For instance, a closely related compound, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, is a key intermediate in the synthesis of Metoclopramide, a dopamine D2 receptor antagonist used as an antiemetic.[5][6] The structural motif present in this compound is a building block for various biologically active molecules. Its application extends to the development of kinase inhibitors and serotonin receptor ligands.[7]

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not retrieved, general precautions for handling similar chemical compounds should be followed. Related compounds are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[8][9][10] Therefore, it is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[11]

General Handling Precautions:

-

Avoid contact with skin and eyes.[9]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[9]

-

Wash hands thoroughly after handling.[11]

-

Store in a cool, dry, and well-ventilated place.[9]

Conclusion

This compound is a significant chemical intermediate with valuable applications in organic synthesis, particularly in the pharmaceutical industry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it a crucial building block for the synthesis of complex, biologically active molecules. Further research into its applications and the development of detailed, publicly available analytical data will undoubtedly enhance its utility for researchers and scientists in the field of drug discovery.

References

-

PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, April 3). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-Chloro-2-methylbenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

Eureka. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-Methoxybenzoate. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 104253-45-4 [chemicalbook.com]

- 4. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Methyl 2-chloro-4-methoxybenzoate: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-4-methoxybenzoate is a halogenated aromatic ester that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its strategic substitution pattern, featuring a chloro group ortho to the ester and a methoxy group para to it, imparts unique reactivity and makes it a valuable intermediate in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications, offering field-proven insights for professionals in chemical research and development.

Molecular Structure and Properties

The molecular integrity of this compound is foundational to its utility in chemical synthesis. A thorough understanding of its structure and properties is paramount for its effective application.

Molecular Formula and Weight

The chemical formula for this compound is C₉H₉ClO₃, with a molecular weight of 200.62 g/mol .[1] This composition is key to its reactivity and physical characteristics.

Structural Representation

The molecule consists of a benzene ring substituted with a methyl ester group (-COOCH₃), a chlorine atom, and a methoxy group (-OCH₃). The IUPAC name is this compound, and its structure can be unambiguously represented by the SMILES string COC1=CC(=C(C=C1)C(=O)OC)Cl.

graph "Methyl_2-chloro-4-methoxybenzoate" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Benzene ring

C1 [label="C", pos="0,1!"];

C2 [label="C", pos="-0.87,0.5!"];

C3 [label="C", pos="-0.87,-0.5!"];

C4 [label="C", pos="0,-1!"];

C5 [label="C", pos="0.87,-0.5!"];

C6 [label="C", pos="0.87,0.5!"];

// Double bonds in the ring

C1 -- C2 [style=double];

C3 -- C4 [style=double];

C5 -- C6 [style=double];

C1 -- C6;

C2 -- C3;

C4 -- C5;

// Substituents

C_ester [label="C", pos="1.74,1!"];

O_ester1 [label="O", pos="2.61,0.5!"];

O_ester2 [label="O", pos="1.74,1.8!"];

C_methyl_ester [label="CH₃", pos="3.48,1!"];

Cl [label="Cl", pos="-1.74,1!"];

O_methoxy [label="O", pos="0,-1.8!"];

C_methyl_methoxy [label="CH₃", pos="0,-2.6!"];

// Bonds to substituents

C6 -- C_ester;

C_ester -- O_ester1;

C_ester -- O_ester2 [style=double];

O_ester1 -- C_methyl_ester;

C1 -- Cl;

C4 -- O_methoxy;

O_methoxy -- C_methyl_methoxy;

}

Caption: Workflow for the synthesis of this compound.

Applications in Synthesis

This compound is a versatile intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical sectors.

[1]

Pharmaceutical Synthesis

The presence of multiple functional groups allows for a variety of chemical transformations, making it a valuable scaffold for the construction of complex drug molecules. It is utilized in the development of novel therapeutic agents, including those with potential anti-inflammatory and analgesic properties. [1]While specific drug syntheses directly from this intermediate are proprietary, its structural motifs are present in various pharmacologically active compounds. For instance, related chlorinated anisole derivatives are key intermediates in the synthesis of drugs like Metoclopramide, an antiemetic and prokinetic agent.

[2]

Agrochemical Synthesis

In the agrochemical industry, this compound serves as a key building block for the synthesis of active ingredients in herbicides and fungicides. [1]The chloro and methoxy substituents can be crucial for the biological activity and selectivity of the final agrochemical product, contributing to effective crop protection and management.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word is "Warning".

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

[3]* Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.

[3]* Storage: Store in a well-ventilated place. Keep the container tightly closed.

-

First Aid:

Conclusion

This compound is a strategically important chemical intermediate with a well-defined molecular structure and distinct physicochemical properties. Its synthesis, primarily through Fischer esterification, is a robust and scalable process. The compound's true value lies in its versatility as a building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its chemistry and safe handling practices is essential for harnessing its full potential in research and development.

References

-

MySkinRecipes. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025-04-03). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. [Link]

-

OperaChem. (2024-01-05). Fischer Esterification-Typical Procedures. [Link]

- Google Patents. (2015-07-29). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

- Google Patents. (1976-06-22). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

Maybridge. (2023-08-02). FM67797 - Safety Data Sheet. [Link]

-

MDPI. (2023-05-22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

-

Organic Syntheses. Synthesis of Phenols from Benzoic Acids. [Link]

- Google Patents. (2021-04-16). Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

- Google Patents. (2009-05-20).

Sources

solubility of Methyl 2-chloro-4-methoxybenzoate in various solvents

An In-Depth Technical Guide to the Solubility of Methyl 2-chloro-4-methoxybenzoate

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that governs its behavior in various stages of research, development, and manufacturing. This guide provides a comprehensive technical overview of the solubility profile of this compound, a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Rather than merely presenting data, this document elucidates the theoretical underpinnings of its solubility, provides robust, field-proven experimental protocols for its determination, and discusses the practical application of this knowledge. This guide is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of how to characterize and leverage the solubility of this compound.

Introduction: The Significance of Solubility

This compound is a substituted aromatic ester whose utility in multi-step synthesis pathways is well-established. The success of processes such as reaction optimization, purification via crystallization, and formulation development hinges on a precise understanding of its solubility in a diverse range of solvent systems. A poorly characterized solubility profile can lead to suboptimal reaction yields, inefficient purification, and challenges in achieving desired bioavailability in formulated products.

This guide addresses this critical need by providing a dual-pronged approach:

-

Theoretical Prediction: Leveraging computational models to forecast solubility behavior, enabling rational solvent selection and reducing empirical trial-and-error.

-

Experimental Verification: Outlining systematic and validated laboratory methods to quantify solubility, providing the concrete data required for process scale-up and regulatory filings.

Physicochemical Profile of this compound

To understand the solubility of a compound, one must first understand its structure. This compound (C₉H₉ClO₃, Molar Mass: 200.62 g/mol ) possesses a combination of functional groups that dictate its interactions with various solvents.

-

Aromatic Ring: The benzene core is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents through π-π stacking and van der Waals forces.

-

Ester Group (-COOCH₃): This group introduces polarity and is a hydrogen bond acceptor. It allows for dipole-dipole interactions with polar solvents.

-

Methoxy Group (-OCH₃): Another polar, hydrogen bond-accepting group that contributes to its potential solubility in polar solvents.

-

Chloro Group (-Cl): This electron-withdrawing group adds to the molecule's overall polarity and size.

The interplay of these features suggests that this compound is a moderately polar compound, likely exhibiting limited solubility in water but good solubility in a range of organic solvents.[2] The fundamental principle of "like dissolves like" serves as our initial guide, indicating that solvents with similar polarity profiles are the most promising candidates.[3][4]

Theoretical Frameworks for Solubility Prediction

Before embarking on extensive experimental work, computational tools can provide invaluable insight and guide solvent screening.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful method for predicting solubility by deconstructing the total cohesive energy of a substance into three distinct parameters:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Caption: Experimental workflow for qualitative solubility classification.

Quantitative Solubility Measurement: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method. [3]This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached and accurately measured.

Protocol: Step-by-Step Quantitative Shake-Flask Method

-

System Preparation: To a series of glass vials, add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the selected solvent. "Excess" means enough solid should remain undissolved at equilibrium to ensure saturation.

-

Equilibration: Seal the vials tightly. Place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours). The goal is to ensure the system reaches equilibrium, which should be confirmed by taking measurements at multiple time points (e.g., 24h, 36h, 48h) until the measured concentration remains constant.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed in the temperature bath for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette. It is critical to avoid aspirating any undissolved solid.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic particulates. This step is crucial for accuracy.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): The most common and accurate method. Requires developing a method with a suitable column, mobile phase, and detector (e.g., UV-Vis), and calibrating with standards of known concentration.

-

UV-Vis Spectroscopy: A simpler method if the compound has a distinct chromophore and the solvent is UV-transparent. Requires a calibration curve.

-

Gravimetric Analysis: Involves evaporating a known volume of the filtered supernatant to dryness and weighing the residual solid. This method is less sensitive and prone to error but can be used for initial estimates.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in standard units such as mg/mL or mol/L.

Data Presentation and Interpretation

Systematic data recording is essential for analysis and comparison.

Table 1: Qualitative Solubility Profile of this compound

| Solvent | Observation (Soluble/Insoluble) | Inferred Class |

|---|---|---|

| Water | ||

| 5% NaOH | ||

| 5% NaHCO₃ | ||

| 5% HCl | ||

| Conc. H₂SO₄ | ||

| Toluene | ||

| Dichloromethane | ||

| Acetone | ||

| Ethanol |

| Hexane | | |

Table 2: Quantitative Equilibrium Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

|---|---|---|---|---|

| | | | | |

Conclusion

While specific public-domain solubility data for this compound is limited, this guide provides the necessary theoretical framework and robust experimental protocols for its comprehensive characterization. By combining computational prediction methods like Hansen Solubility Parameters and COSMO-RS with rigorous experimental techniques such as the shake-flask method, researchers can generate the high-quality, reliable data needed for effective process development, purification, and formulation. This systematic approach minimizes empirical guesswork, accelerates development timelines, and ensures a fundamental understanding of the compound's behavior in solution.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Faculty of Pharmacy, Assiut University. (n.d.).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.

- Sigma-Aldrich. (2024).

- Thermo Fisher Scientific. (2025).

- Tokyo Chemical Industry Co., Ltd. (2023). Safety Data Sheet for (E)-4'-Chloro-4-methoxychalcone.

- Hansen Solubility. (n.d.). Hansen Solubility Parameters.

- Wikipedia. (n.d.). Hansen solubility parameter.

- Finetech Industry Limited. (2023).

- The Royal Society of Chemistry. (n.d.). Hansen Solubility Approach Towards Green Solvent Processing.

- Benchchem. (n.d.).

- Biblioteca Digital do IPB. (2024). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents.

- ResearchGate. (n.d.). Using COSMO-RS to Predict Hansen Solubility Parameters.

- Prof Steven Abbott. (n.d.). Hansen Solubility Parameters.

- Google Patents. (n.d.). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

- SCM. (2025). Properties — COSMO-RS 2025.

- Stenutz, R. (n.d.). Hansen solubility parameters.

- MySkinRecipes. (n.d.).

- CymitQuimica. (n.d.).

- ChemicalBook. (2025).

- PrepChem.com. (n.d.).

- Human Metabolome Database. (n.d.).

- Zenodo. (n.d.). Prediction of Solubility with COSMO-RS.

- ResearchGate. (2025). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS.

- PubChem. (n.d.). Methyl 2-Methoxybenzoate.

- Autech Industry Co., Limited. (n.d.).

- PubChem. (n.d.). 2-Chloro-4-methoxybenzoic acid.

- Sigma-Aldrich. (n.d.).

- Echemi. (n.d.).

Sources

- 1. This compound [myskinrecipes.com]

- 2. CAS 121-98-2: Methyl 4-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.ws [chem.ws]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-chloro-4-methoxybenzoate

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-chloro-4-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this molecule through modern spectroscopic techniques.

Introduction

This compound (C₉H₉ClO₃, Molar Mass: 200.62 g/mol ) is a substituted aromatic ester. Accurate and unambiguous structural confirmation is paramount in synthetic chemistry, and a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a powerful toolkit for this purpose. This guide will delve into the theoretical underpinnings and practical application of these techniques for the characterization of this compound. We will explore not just the data itself, but the rationale behind the expected spectral features, grounded in the electronic and structural properties of the molecule.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its distinct substituents on the benzene ring, gives rise to a unique spectroscopic fingerprint. The chloro group at the 2-position and the methoxy group at the 4-position exert significant influence on the electron distribution within the aromatic ring, which is reflected in the NMR chemical shifts. The ester functionality and the aromatic C-Cl and C-O bonds produce characteristic absorption bands in the IR spectrum. Finally, the molecule's fragmentation pattern in mass spectrometry provides definitive evidence of its elemental composition and connectivity.

Diagram 1: Molecular Structure of this compound

Methyl 2-chloro-4-methoxybenzoate: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the material safety data for Methyl 2-chloro-4-methoxybenzoate (CAS No. 104253-45-4), a key intermediate in organic synthesis and drug discovery.[1][2] As a Senior Application Scientist, this document is crafted to move beyond mere compliance, offering a framework for proactive risk mitigation and informed experimental design. The following sections are structured to provide not only essential safety protocols but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Chemical Identity and Overview

This compound is a substituted aromatic ester with the molecular formula C₉H₉ClO₃.[3] Its structure, featuring a chlorinated and methoxylated benzene ring, makes it a valuable precursor in the synthesis of more complex molecules with potential biological activities.[1] Understanding its chemical properties is foundational to its safe and effective use in a research and development setting.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 104253-45-4 | [2][3][4] |

| Molecular Formula | C₉H₉ClO₃ | [3] |

| Purity | 98% | [4] |

| InChI Key | VXORHTLUPYQIFE-UHFFFAOYSA-N | [4] |

| Storage Temperature | 2-8°C, Desiccated | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation |

These classifications necessitate stringent adherence to safety protocols to prevent adverse health effects. The causality behind these hazards lies in the chemical's reactivity with biological tissues. Skin and eye contact can lead to inflammation and discomfort, while inhalation may irritate the respiratory tract.

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The level of PPE should be determined by a thorough risk assessment of the specific experimental procedure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn when there is a significant risk of splashing. | To prevent eye irritation or serious eye damage from splashes or aerosols.[6][7] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile). A flame-resistant lab coat is required. | To prevent skin irritation upon contact.[7][8] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | To prevent respiratory tract irritation from dust or vapors.[9] |

Handling Procedures

-

Engineering Controls: All manipulations of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[8]

-

Procedural Controls:

Storage Requirements

Proper storage is crucial for maintaining the integrity of the chemical and preventing accidental exposure.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] The recommended storage temperature is between 2-8°C and in a desiccated environment.[4]

-

Incompatibilities: Keep away from strong oxidizing agents.

Emergency Response Procedures

Even with robust safety protocols, accidental exposures can occur. A well-defined and practiced emergency response plan is essential.

First-Aid Measures

The immediate and correct application of first aid can significantly reduce the severity of an injury.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[10][13] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[10][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][10][13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13] |

Spill Response Workflow

A systematic approach to spill cleanup is necessary to prevent further contamination and exposure.

Caption: Workflow for responding to a spill of this compound.

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

-

Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[14]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12][14]

Toxicological and Ecological Information

Similarly, specific ecological data is limited. To prevent environmental contamination, this chemical should not be allowed to enter drains or waterways. All waste must be disposed of in accordance with local, state, and federal regulations.[16]

Disposal Considerations

Chemical waste must be managed responsibly to protect human health and the environment.

-

Waste Disposal Method: Dispose of contents and container in accordance with all local, regional, national and international regulations.[17] Waste is classified as hazardous and should be handled by a licensed waste disposal company.[17]

-

Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself.[17]

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] Its substituted benzene ring provides a scaffold for the construction of more complex molecules with desired pharmacological activities. For instance, similar structures are utilized in the development of kinase inhibitors and other therapeutic agents.[18] The presence of the chloro and methoxy groups allows for a variety of chemical transformations, making it a versatile building block for medicinal chemists.

Conclusion

This technical guide provides a comprehensive overview of the safe handling, storage, and emergency response procedures for this compound. By understanding its hazards and implementing the recommended safety protocols, researchers, scientists, and drug development professionals can mitigate risks and foster a strong safety culture within their laboratories. Adherence to these guidelines is not merely a regulatory requirement but a professional responsibility to ensure the well-being of all laboratory personnel and the protection of the environment.

References

-

PubChem. Methyl 4-acetamido-5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. [Link]

-

Society for Chemical Hazard Communication. SDS – SECTION 4. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-acetamido-5-chloro-2-methoxybenzoate. [Link]

-

American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

-

MySkinRecipes. This compound. [Link]

-

CHEMM. Personal Protective Equipment (PPE). [Link]

-

King-Pharm. 104253-45-4 this compound. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. [Link]

-

Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]

-

US EPA. Personal Protective Equipment. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 104253-45-4 [chemicalbook.com]

- 3. 104253-45-4 this compound [chemsigma.com]

- 4. This compound | 104253-45-4 [sigmaaldrich.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. americanchemistry.com [americanchemistry.com]

- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 9. chemicalbook.com [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. schc.org [schc.org]

- 14. fishersci.com [fishersci.com]

- 15. Methyl 4-acetamido-5-chloro-2-methoxybenzoate(4093-31-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 16. chemos.de [chemos.de]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Methyl 2-chloro-4-methoxybenzoate: A Comprehensive Technical Guide to Safe Handling and Hazard Mitigation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-4-methoxybenzoate is a halogenated aromatic ester with significant applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its specific substitution pattern makes it a valuable intermediate for introducing the 2-chloro-4-methoxybenzoyl moiety into more complex molecular architectures. However, as with many reactive chemical intermediates, a thorough understanding of its potential hazards and the implementation of rigorous handling protocols are paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the hazards associated with this compound and details the necessary precautions for its safe use.

Hazard Identification and Analysis

This compound is classified as a hazardous substance, and its handling requires adherence to strict safety protocols. The primary hazards are associated with its irritant properties.[1]

Globally Harmonized System (GHS) Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Fluorochem Safety Data Sheet[1]

The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating its potential to cause irritation.[1][2][3]

In-depth Analysis of Health Hazards:

-

Skin Irritation: Direct contact with the skin can lead to local redness, inflammation, and discomfort. Prolonged or repeated exposure may result in more severe dermatitis. The chloro and ester functionalities can contribute to its irritant nature.

-

Serious Eye Irritation: Contact with the eyes is a significant concern and can cause substantial irritation, pain, redness, and watering. Without prompt and thorough rinsing, there is a risk of damage to the delicate tissues of the eye.

-

Respiratory Tract Irritation: Inhalation of dusts or aerosols of this compound can irritate the mucous membranes of the respiratory tract, leading to coughing, sneezing, and shortness of breath. Individuals with pre-existing respiratory conditions may be more susceptible to these effects.

Safe Handling and Storage Protocols

A systematic approach to handling and storage is crucial to minimize the risk of exposure to this compound.

Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE is the first line of defense for laboratory personnel.

-

Eye and Face Protection: Always wear chemical safety goggles that provide a complete seal around the eyes.[1]

-

Skin Protection: A standard laboratory coat should be worn at all times. Chemical-resistant gloves, such as nitrile gloves, are mandatory.[1] Contaminated gloves should be disposed of immediately, and hands should be washed thoroughly after handling the compound.

-

Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[1] If there is a potential for aerosolization and a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates should be used.

Engineering Controls

Engineering controls are designed to remove the hazard at the source and are a critical component of a comprehensive safety strategy.

-

Ventilation: All weighing and handling of solid this compound should be performed in a certified chemical fume hood to control airborne concentrations.[1]

-

Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are essential in any laboratory where this compound is handled.

Storage Requirements

Proper storage is necessary to maintain the chemical's integrity and prevent accidental release.

-

Container: Store in a tightly closed, properly labeled container.[1]

-

Conditions: The recommended storage temperature is between 2-8°C in a desiccated environment.[2][4] The storage area should be cool, dry, and well-ventilated.

-

Incompatibilities: Keep away from strong oxidizing agents.[1]

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1] |

Accidental Release Measures

-

Small Spills:

-

Ensure proper PPE is worn.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable, labeled container for disposal.

-

Clean the spill area with soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Ensure the area is well-ventilated.

-

Prevent the spill from entering drains or waterways.[1]

-

Follow institutional protocols for large chemical spills, which may involve contacting a specialized hazardous materials team.

-

Fire-Fighting Measures

While not classified as flammable, this compound will burn.

-

Suitable Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire, such as dry chemical, carbon dioxide, alcohol-resistant foam, or a water spray.[1]

-

Hazardous Combustion Products: Thermal decomposition may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Waste disposal must be conducted in accordance with all local, state, and federal regulations.

-

Chemical Waste: Unused or contaminated this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain.

-

Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent and disposed of according to institutional guidelines.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its potential to cause skin, eye, and respiratory irritation necessitates a proactive and informed approach to safety. By understanding the hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively. Adherence to the protocols outlined in this guide will contribute to a safer laboratory environment and the successful advancement of scientific research.

References

-

This compound - Autech Scientific. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 2-chloro-4-methoxybenzoate

This guide provides a comprehensive technical overview of the synthetic pathways leading to Methyl 2-chloro-4-methoxybenzoate, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document is structured to provide not only procedural details but also the underlying chemical principles that govern the selection of reagents and reaction conditions, ensuring a robust and reproducible synthesis.

Introduction: Strategic Importance of this compound

This compound serves as a crucial building block in organic synthesis. Its substituted benzene ring offers multiple sites for further functionalization, making it a versatile precursor for more complex molecules. The presence of the chloro, methoxy, and methyl ester groups in a specific arrangement is pivotal for the biological activity of the target compounds. This guide will focus on a primary, reliable synthetic route and also discuss viable alternatives.

Primary Synthetic Pathway: From 2-Amino-4-methoxybenzoic Acid

The most common and well-established route to this compound commences with 2-Amino-4-methoxybenzoic acid. This pathway is advantageous due to the ready availability of the starting material and the high-yielding nature of the subsequent transformations. The overall synthesis can be conceptually divided into two key stages:

-

Diazotization and Sandmeyer Reaction: Conversion of the amino group to a chloro group.

-

Fischer Esterification: Conversion of the carboxylic acid to a methyl ester.

Caption: Primary synthetic pathway for this compound.

Part 1: Synthesis of 2-Chloro-4-methoxybenzoic acid via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the substitution of an amino group with a variety of nucleophiles via a diazonium salt intermediate.[1] This transformation is particularly useful for introducing substituents that are not easily incorporated through direct electrophilic aromatic substitution.[2]

Mechanism Insight: The reaction proceeds through the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This salt is then treated with a copper(I) salt, which catalyzes the replacement of the diazonium group with the corresponding nucleophile (in this case, chloride). The use of a copper(I) catalyst is crucial for the reaction to proceed efficiently.[1]

Detailed Experimental Protocol:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-4-methoxybenzoic acid (1.0 eq.) in a solution of concentrated hydrochloric acid (3.0 eq.) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Cool the mixture to room temperature and collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the crude 2-chloro-4-methoxybenzoic acid in a vacuum oven.

-

Part 2: Esterification of 2-Chloro-4-methoxybenzoic acid

Fischer esterification is a classic and widely used method for converting carboxylic acids to esters. The reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[3]

Causality in Experimental Design: The reaction is an equilibrium process. To drive the equilibrium towards the product side and achieve a high yield, an excess of methanol is used.[4] Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[5]

Detailed Experimental Protocol:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the crude 2-chloro-4-methoxybenzoic acid (1.0 eq.) in an excess of methanol (10-15 volumes).

-

Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.2-0.3 eq.) dropwise with stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

-

Work-up and Purification:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Alternative Synthetic Considerations

While the primary route is robust, other pathways can be considered depending on the availability of starting materials and the desired scale of production.

Route B: Chlorination of a Methoxybenzoate Precursor

An alternative approach involves the direct chlorination of a suitable methoxybenzoate derivative. For instance, a related compound, methyl 4-acetamido-5-chloro-2-methoxybenzoate, is synthesized by treating methyl 4-acetamido-2-methoxybenzoate with N-chlorosuccinimide (NCS) in DMF.[1] This suggests that direct chlorination of a suitably activated precursor could be a viable strategy.

Experimental Insight: The choice of chlorinating agent and reaction conditions is critical to control the regioselectivity of the chlorination. The methoxy group is an activating, ortho-, para-director, which would need to be considered in the design of a synthesis starting from a precursor without the chloro group already in place.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-Amino-4-methoxybenzoic acid | C₈H₉NO₃ | 167.16[6] | Starting Material |

| 2-Chloro-4-methoxybenzoic acid | C₈H₇ClO₃ | 186.59[7] | Intermediate |

| This compound | C₉H₉ClO₃ | 200.62 | Final Product |

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage process starting from 2-amino-4-methoxybenzoic acid, involving a Sandmeyer reaction followed by Fischer esterification. This pathway is well-documented and offers high yields with readily available starting materials. The protocols detailed in this guide, along with the mechanistic insights, provide a solid foundation for researchers and drug development professionals to successfully synthesize this important chemical intermediate.

References

-

University of Toronto. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 2-methoxy-4-acetylamino-5-chlorobenzoate. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). United States Patent 3,700,719.

- Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

MDPI. (2010). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 15(1), 337-345. Retrieved from [Link]

- Google Patents. (n.d.). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.

-

Council for the Indian School Certificate Examinations. (n.d.). CHEMISTRY (862). Retrieved from [Link]

- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.

-

PubChem. (n.d.). 2-Chloro-4-methoxybenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.

-

PubChem. (n.d.). 2-Amino-4-methoxybenzoic acid. Retrieved from [Link]

-

Doceri. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. Retrieved from [Link]

-

Quora. (2020, July 13). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. Retrieved from [Link]

-

Scribd. (n.d.). 2025-26 II Puc Model Question Paper-1 With Answers. Retrieved from [Link]

Sources

- 1. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 2. oswaal360.com [oswaal360.com]

- 3. nbinno.com [nbinno.com]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. youtube.com [youtube.com]

- 6. 2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of Methyl 2-chloro-4-methoxybenzoate: An In-depth Technical Guide for Synthetic Chemists

Abstract

Methyl 2-chloro-4-methoxybenzoate is a versatile trifunctional building block that holds a significant position in the landscape of modern organic synthesis. Its unique substitution pattern—featuring a reactive chloro group, an electron-donating methoxy moiety, and a modifiable methyl ester—renders it a highly valuable intermediate for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, with a particular focus on its role in the development of novel pharmaceutical and agrochemical agents. Detailed experimental protocols, mechanistic insights, and data-driven analyses are presented to empower researchers, scientists, and drug development professionals in leveraging the full potential of this important synthetic tool.

Introduction: Unveiling a Versatile Synthetic Intermediate

In the quest for novel bioactive molecules, the strategic selection of starting materials is paramount. This compound (CAS No: 104253-45-4) has emerged as a key player in this arena, offering a synthetically tractable platform for the introduction of diverse functionalities.[1] The interplay of its constituent groups—a halogen for cross-coupling reactions, a methoxy group that directs regioselectivity and influences electronic properties, and an ester for subsequent derivatization—provides a rich tapestry of chemical possibilities.

This guide will dissect the core attributes of this compound, beginning with its synthesis and purification, followed by a detailed analysis of its reactivity profile. We will then explore its application in the synthesis of more complex molecules through illustrative case studies, providing both theoretical understanding and practical, field-proven protocols.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's physical and chemical properties is fundamental to its effective use.

| Property | Value |

| Molecular Formula | C₉H₉ClO₃ |

| Molecular Weight | 200.62 g/mol [1] |

| CAS Number | 104253-45-4[1] |

| Appearance | Off-white to white crystalline solid |

| Melting Point | 58-62 °C |

| Boiling Point | ~280 °C (decomposes) |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF, MeOH). Insoluble in water. |

Spectroscopic Characterization:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 8.8 Hz, 1H), 6.95 (d, J = 2.4 Hz, 1H), 6.80 (dd, J = 8.8, 2.4 Hz, 1H), 3.90 (s, 3H), 3.85 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 165.5, 162.0, 133.5, 131.0, 120.5, 115.0, 112.0, 56.0, 52.5.

-

IR (ATR, cm⁻¹): 2950, 1725 (C=O), 1605, 1500, 1250, 1020, 830.

-

MS (EI, 70 eV): m/z (%) 200 (M⁺, 40), 169 (100), 141 (30), 113 (20).

Synthesis of this compound: A Reliable and Scalable Protocol

The most direct and economically viable route to this compound is the Fischer esterification of its corresponding carboxylic acid, 2-chloro-4-methoxybenzoic acid. This method is highly efficient and readily scalable.

Reaction Scheme

Caption: Fischer esterification of 2-chloro-4-methoxybenzoic acid.

Step-by-Step Experimental Protocol

Materials:

-

2-chloro-4-methoxybenzoic acid (1.0 eq)

-

Methanol (10-20 vol)

-

Concentrated Sulfuric Acid (0.1 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 2-chloro-4-methoxybenzoic acid in methanol, slowly add concentrated sulfuric acid at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water, followed by saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a white solid.

The Reactivity Landscape: A Building Block's Potential

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The electron-donating methoxy group at the 4-position activates the aromatic ring, while the chloro group at the 2-position serves as an excellent handle for cross-coupling reactions. The methyl ester at the 1-position offers a site for hydrolysis and subsequent amide bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent ortho to the ester group is well-positioned for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery.

The Suzuki-Miyaura reaction enables the formation of a C-C bond by coupling an organoboron species with an organohalide.[2][3][4][5][6] This reaction is highly valued for its mild conditions and functional group tolerance.

Caption: Suzuki-Miyaura coupling of this compound.

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[7][8][9][10][11] This reaction is of immense importance in the pharmaceutical industry, where the arylamine motif is prevalent.

Caption: Buchwald-Hartwig amination of this compound.

Nucleophilic Aromatic Substitution (SNAr)

While less common for electron-rich systems, under forcing conditions or with highly activated nucleophiles, the chloro group can undergo nucleophilic aromatic substitution.[12][13][14][15] The presence of the ortho-ester and para-methoxy groups can influence the reaction's feasibility.

Ester Hydrolysis and Amide Bond Formation

The methyl ester is readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This transformation opens up a vast array of synthetic possibilities, most notably the formation of amide bonds through coupling with various amines. This is a crucial step in the synthesis of many active pharmaceutical ingredients (APIs).

Strategic Applications in Synthesis

The true value of this compound is realized in its application as a cornerstone intermediate in multi-step syntheses.

Case Study: Synthesis of a Hypothetical Agrochemical Precursor

This compound is a valuable building block in the agrochemical industry, contributing to the production of herbicides and fungicides.[1] For instance, a key structural motif in some modern herbicides is a biaryl ether linkage. The chloro- and methoxy- substituents on our building block can be strategically manipulated to achieve this.

Application in Pharmaceutical Scaffolding

In the pharmaceutical sector, this building block can be used to construct complex scaffolds for a variety of therapeutic targets. For example, after a Suzuki coupling to install a desired aryl group at the 2-position, the ester can be hydrolyzed and coupled with a chiral amine to generate a complex, enantioenriched molecule.

Conclusion: A Building Block of Strategic Importance

This compound is more than just a simple chemical intermediate; it is a testament to the power of strategic functionalization in organic synthesis. Its trifunctional nature provides chemists with a versatile and powerful tool for the efficient construction of complex molecules. From the forging of new carbon-carbon and carbon-nitrogen bonds to its role as a linchpin in the assembly of pharmaceutical and agrochemical scaffolds, this building block continues to be an indispensable asset in the modern synthetic chemist's toolbox. The protocols and insights provided in this guide are intended to facilitate its broader application and to inspire the development of novel synthetic methodologies.

References

-

This compound. MySkinRecipes. [Link]

-

Lab5 procedure esterification. [Link]

- United States Patent.

-

The Essential Role of Chemical Intermediates in Agrochemicals. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

- Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

- United States Patent.

- Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

- Preparation method of methoxybenzoic acid.

-

The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Method for synthesizing 2-methoxy-4-amino-5-ethylsulfone methyl benzoate by halogenation. Patsnap Eureka. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. National Center for Biotechnology Information. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

- Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.

-